molecular formula C27H27N3O7 B12835210 Cbz-Phe-N(OBz(4-OMe))Gly-NH2

Cbz-Phe-N(OBz(4-OMe))Gly-NH2

Cat. No.: B12835210
M. Wt: 505.5 g/mol
InChI Key: JTRJLFHADAJSJF-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is a synthetic compound that incorporates several protective groups, including the benzyloxycarbonyl (Cbz) group and the benzyl (Bz) group with a methoxy substitution (4-OMe). These protective groups are commonly used in peptide synthesis to protect functional groups from unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Phe-N(OBz(4-OMe))Gly-NH2 typically involves the protection of amino acids and subsequent coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as pyridine or triethylamine . The benzyl group with a methoxy substitution (4-OMe) can be introduced using benzyl bromide with a methoxy group in the para position (4-OMe-Bz-Br) under basic conditions .

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .

Chemical Reactions Analysis

Types of Reactions

Cbz-Phe-N(OBz(4-OMe))Gly-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is used in various scientific research applications, including:

Mechanism of Action

The protective groups in Cbz-Phe-N(OBz(4-OMe))Gly-NH2 prevent unwanted side reactions during peptide synthesis by temporarily masking reactive functional groups. The Cbz group protects the amino group, while the benzyl group with a methoxy substitution protects the hydroxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides .

Properties

Molecular Formula

C27H27N3O7

Molecular Weight

505.5 g/mol

IUPAC Name

[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methoxybenzoate

InChI

InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30(17-24(28)31)25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1

InChI Key

JTRJLFHADAJSJF-QHCPKHFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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